molecular formula C7H6ClN3 B2855320 3-Chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 1935233-51-4

3-Chloro-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B2855320
CAS No.: 1935233-51-4
M. Wt: 167.6
InChI Key: NRHBPALXJRBGLQ-UHFFFAOYSA-N
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Description

3-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 1935233-51-4) is a high-purity heterocyclic compound offered for research and development purposes . This chemical serves as a valuable synthetic intermediate and molecular scaffold in pharmaceutical development, particularly for exploring nitrogen-containing fused heterocyclic systems . Compounds based on the imidazo[1,2-b]pyridazine core are of significant interest in medicinal chemistry for their potential as SHP2 inhibitors, which are a target in oncology research for regulating cell proliferation and survival pathways in tumor cells . The product is characterized by a molecular formula of C7H6ClN3 and a molecular weight of 167.60 g/mol . It is supplied as a solid and requires storage in an inert atmosphere at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the product's Safety Data Sheet for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHBPALXJRBGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2 Methylimidazo 1,2 B Pyridazine and Its Derivatives

Foundational Cyclization Approaches to the Imidazo[1,2-b]pyridazine (B131497) Ring System

The construction of the imidazo[1,2-b]pyridazine core relies on several fundamental cyclization strategies. These methods typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) moiety.

Condensation Reactions with Pyridazin-3-amines and α-Haloketones

A well-established and direct method for the synthesis of the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a pyridazin-3-amine derivative and an α-haloketone. This reaction, often referred to as a Tchichibabin-type reaction, proceeds through initial N-alkylation of the more nucleophilic ring nitrogen of the pyridazin-3-amine, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.

The formation of the imidazo[1,2-b]pyridazine backbone is effectively accomplished through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine under mild basic conditions, such as in the presence of sodium bicarbonate. researchgate.net The presence of a halogen on the pyridazine ring is often crucial for achieving good yields, as it influences the nucleophilicity of the ring nitrogens and directs the alkylation to the desired position for successful cyclization. researchgate.net

A specific example is the cyclocondensation of 6-chloropyridazin-3-amine with 1,3-dichloroacetone. This reaction, when conducted in refluxing 1,2-dimethoxyethane (B42094), yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380). nih.gov To obtain the target 3-chloro-2-methylimidazo[1,2-b]pyridazine, one would conceptually start with 6-chloropyridazin-3-amine and 1-chloroacetone. The reaction involves the nucleophilic attack of the pyridazine ring nitrogen onto the α-carbon of the chloroacetone (B47974), followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to the formation of the bicyclic aromatic system.

Table 1: Synthesis of Imidazo[1,2-b]pyridazine Derivatives via Condensation of Pyridazin-3-amines and α-Haloketones

Pyridazin-3-amine Derivativeα-HaloketoneProductConditionsReference
6-Chloropyridazin-3-amine1,3-Dichloroacetone6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine1,2-Dimethoxyethane, Reflux, 48h nih.gov
3-Amino-6-halopyridazineα-Bromoketone6-Halo-imidazo[1,2-b]pyridazine derivativeMild basic conditions (e.g., NaHCO₃) researchgate.net

Condensation with Methyl (chloroacetyl)carbamate and 3-aminopyridazine (B1208633) derivatives

Another approach to constructing the imidazo[1,2-b]pyridazine scaffold involves the condensation of 3-aminopyridazine derivatives with reagents like methyl (chloroacetyl)carbamate. This method introduces a different set of functional group handles for subsequent modifications. For instance, the reaction of 3-amino-6-chloropyridazine (B20888) with methyl (chloroacetyl)carbamate has been reported as a route to synthesize imidazo[1,2-b]pyridazine derivatives. While detailed experimental conditions and yields for this specific transformation are not extensively documented in readily available literature, this pathway represents a viable synthetic strategy for accessing the core structure.

Palladium-Catalyzed Intramolecular C-N Bond Formation for Imidazo[1,2-b]pyridazine Scaffolds

Modern synthetic methodologies, particularly those employing transition-metal catalysis, have provided powerful tools for the construction of heterocyclic systems. Palladium-catalyzed intramolecular C-N bond formation has emerged as a key strategy for the synthesis of imidazo[1,2-b]pyridazine scaffolds. These reactions often proceed via a Buchwald-Hartwig-type amination mechanism.

For example, a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system has been synthesized via an auto-tandem palladium-catalyzed amination. organic-chemistry.org This process involves the intermolecular Buchwald-Hartwig amination of 3-aminopyridazine with a dihalogenated pyridine, such as 2-chloro-3-iodopyridine, followed by an intramolecular N-arylation. organic-chemistry.org The reaction is typically catalyzed by a palladium(II) acetate/Xantphos system in the presence of a base like cesium carbonate. organic-chemistry.org This strategy highlights the utility of palladium catalysis in efficiently forming the fused heterocyclic system in a single synthetic operation. While this example leads to a more complex fused system, the underlying principle of intramolecular palladium-catalyzed C-N bond formation is applicable to the synthesis of the core imidazo[1,2-b]pyridazine scaffold from appropriately substituted pyridazine precursors.

Advanced Functionalization Strategies for Imidazo[1,2-b]pyridazine Derivatives

Once the imidazo[1,2-b]pyridazine core is established, further derivatization is often necessary to explore structure-activity relationships for various applications. Metal-catalyzed cross-coupling reactions are paramount in this regard, allowing for the introduction of a wide array of substituents.

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of imidazo[1,2-b]pyridazine chemistry, this reaction is instrumental for introducing aryl, heteroaryl, or alkyl groups, typically at a halogenated position of the scaffold. For this compound, the chlorine atom at the 3-position serves as a handle for such transformations.

The Suzuki-Miyaura cross-coupling of halogenated imidazo[1,2-b]pyridazines with various boronic acids or their esters has been successfully employed to synthesize a range of derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, are crucial for achieving high yields and can be tailored depending on the specific substrates.

For instance, the Suzuki cross-coupling reaction on 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) has been investigated, demonstrating the influence of the base, reaction time, and the nature of the boronic acid on the reaction outcome. beilstein-journals.org A general procedure for the Suzuki-Miyaura coupling of a bromo-substituted pyridazine involves reacting the substrate with a (hetero)aromatic boronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a mixed solvent system. nih.gov These conditions facilitate the formation of new C-C bonds, leading to the desired functionalized products. nih.gov

Table 2: Suzuki-Miyaura Coupling of Halogenated Pyridazine and Imidazo[1,2-b]pyridazine Derivatives

Halogenated SubstrateBoronic AcidCatalyst/LigandBaseProductYieldReference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄Na₂CO₃3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine14-28% nih.gov
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazineVarious boronic acidsNot specifiedVarious6-Substituted-2-(4-fluorophenyl)imidazo[1,2-b]pyridazineNot specified beilstein-journals.org
Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has been successfully applied to the imidazo[1,2-b]pyridazine system. researchgate.netlibretexts.orgorganic-chemistry.org For instance, 3-bromo-2-substituted imidazo[1,2-b]pyridazines can be coupled with various terminal alkynes to yield 3-alkynyl derivatives. researchgate.net The reaction conditions are generally mild, making it a versatile tool for the synthesis of complex molecules. wikipedia.org

SubstrateAlkyneCatalyst SystemProductYield
3-Bromo-2-methylimidazo[1,2-b]pyridazinePhenylacetylenePd(PPh3)2Cl2, CuI, Et3N2-Methyl-3-(phenylethynyl)imidazo[1,2-b]pyridazineGood
3-Bromo-2-phenylimidazo[1,2-b]pyridazineTrimethylsilylacetylenePd(PPh3)4, CuI, Et3N2-Phenyl-3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazineHigh
Heck and Negishi Coupling Methodologies

The Heck and Negishi coupling reactions are also pivotal in the functionalization of imidazo[1,2-b]pyridazines. researchgate.net The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Negishi coupling facilitates the reaction between an organozinc compound and an organohalide. These palladium-catalyzed reactions have been employed to introduce aryl and vinyl substituents at various positions of the imidazo[1,2-b]pyridazine ring. researchgate.netnih.gov For example, 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivatives can undergo Negishi coupling with arylzinc reagents to afford 6-arylated products. nih.gov

Coupling TypeSubstrateCoupling PartnerCatalystProduct
Heck6-Iodoimidazo[1,2-b]pyridazineStyrenePd(OAc)26-Styrylimidazo[1,2-b]pyridazine
Negishi6-Chloro-3-iodoimidazo[1,2-b]pyridazinePhenylzinc chloridePd(PPh3)46-Chloro-3-phenylimidazo[1,2-b]pyridazine
Kumada and Stille Coupling Applications

Kumada and Stille couplings provide additional routes for the C-C bond formation on the imidazo[1,2-b]pyridazine nucleus. researchgate.net The Kumada coupling utilizes a Grignard reagent, while the Stille coupling employs an organotin reagent. These reactions have been successfully applied to synthesize various substituted imidazo[1,2-b]pyridazines. researchgate.net

Coupling TypeSubstrateCoupling PartnerCatalystProduct
Kumada3-Bromoimidazo[1,2-b]pyridazinePhenylmagnesium bromidePdCl2(dppf)3-Phenylimidazo[1,2-b]pyridazine
Stille6-Chloro-3-iodoimidazo[1,2-b]pyridazineTributyl(vinyl)stannanePd(PPh3)46-Chloro-3-vinylimidazo[1,2-b]pyridazine

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including the imidazo[1,2-b]pyridazine system. nih.gov This approach avoids the pre-functionalization of the substrate, thereby streamlining the synthetic process.

Regioselective C-Arylation Approaches

The direct C-arylation of imidazo[1,2-b]pyridazines has been achieved with high regioselectivity, primarily at the C-3 position. researchgate.net This reaction is typically catalyzed by palladium complexes and allows for the introduction of various aryl groups. acs.org The use of specific directing groups can also guide the arylation to other positions of the heterocyclic ring. rsc.orgrsc.org

SubstrateArylating AgentCatalystPosition of ArylationProduct
2-Methylimidazo[1,2-b]pyridazine (B102022)BromobenzenePd(OAc)2C-32-Methyl-3-phenylimidazo[1,2-b]pyridazine
Imidazo[1,2-b]pyridazineIodobenzenePd(OAc)2, CuIC-33-Phenylimidazo[1,2-b]pyridazine
C-Benzylation and C-Alkylation Protocols

C-H benzylation and alkylation of the imidazo[1,2-b]pyridazine core have also been developed. researchgate.net These reactions provide a direct route to introduce benzyl (B1604629) and alkyl groups, which are important pharmacophores in many biologically active molecules. Photocatalytic methods have been employed for the alkylation of imidazo[1,2-b]pyridazines, offering a greener alternative to traditional methods. researchgate.netresearchgate.net

FunctionalizationSubstrateReagentMethodProduct
C-BenzylationImidazo[1,2-b]pyridazineBenzyl bromidePalladium-catalyzed3-Benzylimidazo[1,2-b]pyridazine
C-AlkylationImidazo[1,2-b]pyridazinePyridine N-oxidePhotocatalytic3-Alkylimidazo[1,2-b]pyridazine

N-Arylation of Imidazo[1,2-b]pyridazine Systems

The N-arylation of imidazo[1,2-b]pyridazine systems is another important transformation that allows for the modification of the electronic and steric properties of the molecule. researchgate.net Copper and palladium-catalyzed methods have been developed for the N-arylation of various nitrogen-containing heterocycles, including imidazoles and related systems. mit.eduorganic-chemistry.org These methods can be applied to the imidazo[1,2-b]pyridazine core to introduce aryl substituents on the nitrogen atoms of the imidazole ring.

SubstrateArylating AgentCatalyst SystemProduct
Imidazo[1,2-b]pyridazineArylboronic acidCu(OAc)2, PyridineN-Arylimidazo[1,2-b]pyridazine
Imidazo[1,2-b]pyridazineAryl halidePd2(dba)3, ligandN-Arylimidazo[1,2-b]pyridazine

Oxidative Transformations and Substitutions (e.g., Nitration)

The imidazo[1,2-b]pyridazine scaffold can undergo various electrophilic substitution reactions, with nitration being a key transformation for introducing functional groups that can be further modified. The position of nitration is influenced by the existing substituents on the heterocyclic core.

For instance, the nitration of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine has been reported to occur selectively at the 3-position of the imidazo (B10784944) ring. mdpi.com This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The process involves the dropwise addition of nitric acid to a solution of the substrate in sulfuric acid, cooled in an ice-water bath. mdpi.com After the addition, the reaction is stirred for several hours at room temperature to ensure completion. mdpi.com The nitrated product, 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine, is then isolated by pouring the reaction mixture into an ice-water mixture, which causes the product to precipitate. mdpi.com This method has been shown to produce the desired product in a high yield of 98%. mdpi.com

A similar nitration strategy is employed for the related imidazo[1,2-a]pyridine (B132010) scaffold. 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine, when treated with nitric acid in a sulfuric acid medium at 0°C followed by stirring at room temperature, also yields the 3-nitro derivative. mdpi.com

Table 1: Nitration of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine mdpi.com

Reactant Reagents Temperature Time Product Yield

Sulfonylation and Thiophenol Addition Reactions

The functionalization of the imidazo[1,2-b]pyridazine core can also be achieved through sulfonylation and the addition of sulfur-based nucleophiles. These reactions introduce sulfonyl and thiophenyl moieties, which are significant in medicinal chemistry.

Sulfonylation: The chloro group in the 2-(chloromethyl) substituent of the nitrated imidazo[1,2-b]pyridazine is susceptible to nucleophilic substitution. The reaction of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine with sodium benzenesulfinate (B1229208) in dimethylsulfoxide (DMSO) at room temperature for 15 hours results in the formation of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.comresearchgate.net The product is isolated by precipitation after pouring the reaction mixture into an ice-water mixture, affording a 54% yield. researchgate.net

Thiophenol Addition: The 6-chloro substituent on the pyridazine ring can be displaced by sulfur nucleophiles. The reaction of 6-chloro-2-methylimidazo[1,2-b]pyridazine (B77018) with thiophenol in the presence of sodium ethoxide (formed by dissolving sodium in absolute ethanol) provides 2-methyl-6-(phenylthio)imidazo[1,2-b]pyridazine. umich.edu This reaction is typically conducted in a sealed steel reaction vessel and heated to 100°C for 2 hours. umich.edu A similar nucleophilic substitution has been demonstrated on the related 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, where treatment with thiophenol and sodium hydride in DMSO leads to the substitution of both the 8-bromo and the 2-chloromethyl groups to yield 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine. mdpi.com

Table 2: Sulfonylation and Thiophenol Addition Reactions

Starting Material Reagents Solvent Conditions Product Yield Reference
6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine Sodium benzenesulfinate DMSO Room Temp., 15 h 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine 54% mdpi.comresearchgate.net

Synthesis of Specific this compound Analogs and Precursors

Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine as an Intermediate

The synthesis of the imidazo[1,2-b]pyridazine ring system is generally accomplished through the condensation of a 3-aminopyridazine derivative with an α-haloketone or a related compound. nih.gov For the synthesis of 6-chloro-2-methylimidazo[1,2-b]pyridazine, the key starting material is 3-amino-6-chloropyridazine.

The condensation reaction between 3-amino-6-chloropyridazine and chloroacetone is a common method to form the desired bicyclic system. This reaction typically proceeds under mild basic conditions, for example, using sodium bicarbonate, to neutralize the hydrogen halide formed during the cyclization. nih.gov The reaction involves the initial N-alkylation of the exocyclic amino group of the pyridazine by chloroacetone, followed by an intramolecular cyclization to form the imidazole ring. This approach provides a direct route to the 2-methyl substituted imidazo[1,2-b]pyridazine core.

Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine and its Nitrated Derivatives

Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine: A key precursor for various functionalized derivatives is 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. This compound is synthesized via the cyclocondensation of 6-chloropyridazin-3-amine with 1,3-dichloroacetone. mdpi.com The reaction is carried out in a solvent such as 1,2-dimethoxyethane (DME) and is heated under reflux for an extended period, typically 48 hours. mdpi.com After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the pure compound as a white solid. This process has been reported to provide a 37% yield. mdpi.com

Nitration of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine: As detailed in section 2.2.4, this intermediate can be effectively nitrated to introduce a nitro group at the 3-position. The reaction of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine with a mixture of 68% nitric acid in concentrated sulfuric acid proceeds smoothly at 0°C to room temperature over 3 hours. mdpi.com This electrophilic substitution yields 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine as a white solid in high yield (98%) without the need for further purification. mdpi.com

Table 3: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine and its Nitration mdpi.com

Reaction Starting Materials Reagents/Solvent Conditions Product Yield
Synthesis 6-Chloropyridazin-3-amine, 1,3-Dichloroacetone 1,2-Dimethoxyethane (DME) Reflux, 48 h 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine 37%

Computational Chemistry and Molecular Modeling of Imidazo 1,2 B Pyridazine Systems

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations and free energy calculations are powerful computational tools for investigating the dynamic behavior of ligand-protein complexes and quantifying the strength of their interactions.

Prediction of Binding Free Energies for Ligand-Protein Complexes

The prediction of binding free energies is crucial in drug discovery for ranking potential drug candidates. For imidazo[1,2-b]pyridazine (B131497) systems, computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are utilized to estimate the binding free energy (ΔGbind) of a ligand to its protein target. This approach calculates the free energy of the protein-ligand complex and the individual protein and ligand, with the difference representing the binding free energy. While specific ΔGbind values for 3-Chloro-2-methylimidazo[1,2-b]pyridazine are not reported, studies on related heterocyclic systems demonstrate the utility of this method in correlating calculated energies with experimental inhibitory activities.

Table 1: Representative Binding Free Energy Components from MM/GBSA Calculations for a Ligand-Protein Complex

Energy Component Description
ΔEvdw van der Waals energy
ΔEelec Electrostatic energy
ΔGgb Polar solvation energy
ΔGsa Nonpolar solvation energy

| ΔGbind | Total Binding Free Energy |

Analysis of Ligand Binding Modes and Interactions

Understanding how a ligand binds within the active site of a protein is fundamental for rational drug design. MD simulations can provide detailed insights into the binding mode of a compound like this compound. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For the broader class of imidazo[1,2-b]pyridazines, studies have shown that the nitrogen atoms in the heterocyclic core can act as hydrogen bond acceptors, while the substituted moieties can engage in various hydrophobic and van der Waals interactions with the amino acid residues of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For halogenated imidazo[1,2-b]pyridazines, 3D-QSAR models can be developed to understand the influence of steric and electronic fields on their activity. These models generate contour maps that highlight regions where modifications to the chemical structure would likely lead to an increase or decrease in biological potency. While a specific QSAR model for this compound is not available, the methodology is widely applied to similar compound series to guide the synthesis of more active analogs.

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. For a compound such as this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the electron-donating and electron-accepting capabilities of the molecule, respectively. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. Molecular Electrostatic Potential (MEP) maps can visualize the electron density around the molecule, identifying regions that are prone to electrophilic or nucleophilic attack. A DFT study on a related compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, has demonstrated the application of these methods to elucidate the electronic characteristics of the imidazo[1,2-b]pyridazine core.

Table 2: Key Parameters from DFT Calculations and Their Significance

Parameter Significance
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap Indicates chemical reactivity and stability.

Molecular Docking and Ligand-Target Recognition Studies

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies could be employed to screen for potential biological targets and to elucidate its binding mode at an atomic level.

In such studies, the ligand is placed into the binding site of a protein, and its conformation and orientation are sampled to find the most favorable binding pose, which is typically scored based on a force field. Research on various imidazo[1,2-b]pyridazine derivatives has successfully used molecular docking to identify key interactions with target proteins, such as kinases and receptors. These studies often reveal the importance of the core heterocycle and its substituents in forming specific hydrogen bonds and hydrophobic interactions that are critical for biological activity. For instance, docking studies of imidazo[1,2-b]pyridazine heterocyclics with Penicillin-Binding Protein 2a (PBP2a) from MRSA have highlighted the role of hydrogen bonding in the inhibitory mechanism.

Structure Activity Relationship Sar Investigations of Imidazo 1,2 B Pyridazine Derivatives

Impact of Substitutions at the 2-position on Biological Activityontosight.ai

The 2-position of the imidazo[1,2-b]pyridazine (B131497) ring system is a key site for modification, and substitutions at this position have been shown to significantly influence the biological activity of the resulting compounds. For instance, in the development of ligands for β-amyloid plaques, the nature of the substituent at the 2-position is critical for binding affinity.

Research has demonstrated that a 2-(4'-Dimethylaminophenyl) moiety is highly favorable for binding to Aβ aggregates. nih.gov The presence of this group is considered a potential requirement for achieving desirable binding affinities. nih.gov To further explore the SAR at this position, derivatives were synthesized where the phenyl ring was replaced with other aromatic systems. However, the substitution of the phenyl ring with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity, highlighting the importance of the specific nature of the aryl group at the 2-position for this particular biological target. nih.gov

In a different context, the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine has been reported as part of efforts to develop agents with antikinetoplastid activity. mdpi.com This highlights the diverse range of functional groups that can be introduced at the 2-position to explore different therapeutic applications.

Table 1: Impact of 2-Position Phenyl Ring Analogs on Aβ Plaque Binding Affinity

2-Position Substituent Relative Binding Affinity
Phenyl Required for high affinity nih.gov
Pyridinyl Significantly reduced nih.gov
Thiophenyl Significantly reduced nih.gov

Influence of Substitutions at the 3-position on Molecular Interactionsnih.gov

The 3-position of the imidazo[1,2-b]pyridazine scaffold also plays a crucial role in defining the molecule's interaction with its biological targets. Optimization of substituents at this position has been a key strategy in the development of potent and selective inhibitors for various enzymes.

In the pursuit of IKKβ inhibitors, for example, optimization of the 3-position of the imidazo[1,2-b]pyridazine scaffold was a critical step. nih.gov This optimization, in conjunction with modifications at the 6-position, led to a significant increase in both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cells. nih.gov The detailed SAR studies enabled the construction of an interaction model of these compounds with IKKβ, providing insights into the molecular basis of their activity. nih.gov

Furthermore, the introduction of alkoxy groups at the 3-position has been explored in the context of central nervous system activity. The synthesis of 3-alkoxy-6-(benzylamino)-2-phenylimidazo[1,2-b]pyridazines and their subsequent evaluation for displacement of [³H]diazepam from rat brain membrane receptors demonstrated that specific alkoxy groups could lead to strong binding, with IC50 values in the nanomolar range. researchgate.net

Effects of Substitutions at the 6-position on Biological Activityontosight.ainih.gov

In the context of Aβ plaque imaging agents, the 6-position has shown a moderate tolerance for modification. nih.gov A variety of substituents have been introduced, leading to compounds with a range of binding affinities (Ki values from 10 to 50 nM). nih.gov Notably, a 6-methylthio analogue demonstrated high binding affinity. nih.gov The size and electronegativity of halogen atoms at the 6-position also appear to influence ligand binding. nih.gov

For the development of Haspin kinase inhibitors, substitutions at the 6-position have been shown to be crucial. While the presence of a heteroatom attached to the imidazopyridazine core at C-6 was found to be essential for potent inhibitory activity, the specific nature of the substituent could be varied. nih.gov For instance, substitutions with cycloalkylamines or piperidine (B6355638) did not lead to significant changes in activity. nih.gov However, the complete removal of a heteroatom at this position resulted in a loss of activity. nih.gov

Optimization of the 6-position was also a key factor in the development of IKKβ inhibitors, contributing to increased inhibitory activity. nih.gov

Table 2: Effect of 6-Position Substituents on Biological Activity

Biological Target 6-Position Substituent Effect on Activity Reference
Aβ Plaques Methylthio High binding affinity nih.gov
Aβ Plaques Halogens Size and electronegativity influence binding nih.gov
Haspin Kinase Cycloalkylamines/Piperidine No significant change in activity nih.gov
Haspin Kinase No heteroatom Loss of activity nih.gov
IKKβ Optimized substituents Increased inhibitory activity nih.gov

Conformational Analysis and its Correlation with Activity Profilesresearchgate.net

The three-dimensional conformation of imidazo[1,2-b]pyridazine derivatives is a critical factor that governs their interaction with biological targets and, consequently, their activity profiles. Understanding the preferred conformation and its relationship with biological activity is essential for rational drug design.

In the development of Haspin inhibitors, the co-crystal structure of a derivative in complex with the kinase revealed that the inhibitor adopted a planar conformation. nih.gov This planarity was crucial for positioning the indazole moiety to form hydrogen bonds with the hinge region of the kinase. nih.gov

Furthermore, the design of dual c-Met and VEGFR2 kinase inhibitors has leveraged conformational constraints to enhance potency. By introducing pyrazolone (B3327878) and pyridone derivatives, it was possible to form intramolecular hydrogen bonds. nih.gov These hydrogen bonds enforce a rigid conformation, which was found to be favorable for potent inhibition of the target kinases. nih.gov This strategy highlights how controlling the conformational flexibility of the imidazo[1,2-b]pyridazine scaffold can lead to a significant improvement in biological activity.

Molecular Recognition and Biochemical Mechanisms of Action

Kinase Inhibition Mechanisms

Derivatives of the imidazo[1,2-b]pyridazine (B131497) class have been identified as potent inhibitors of PIM kinases, demonstrating low nanomolar potency. semanticscholar.orgnih.gov Structural analysis through high-resolution crystallography reveals a unique binding mechanism for these compounds. semanticscholar.orgnih.gov Unlike conventional type I kinase inhibitors that interact with the kinase hinge region, imidazo[1,2-b]pyridazines bind to the NH2-terminal lobe helix αC. semanticscholar.orgnih.gov This distinct interaction modality classifies them as ATP-competitive, but not ATP-mimetic, which contributes to their enhanced selectivity. semanticscholar.orgnih.gov

Computational studies employing molecular dynamics simulations have been utilized to analyze the binding of these competitive inhibitors to PIM-1 kinase. nih.govresearchgate.net These analyses have successfully predicted the relative free energies of binding, which are in excellent agreement with experimental data. nih.govresearchgate.net The studies indicate that the inhibitory activity is not due to a single interaction but rather the sum of multiple contributions, including interactions outside the hinge region and the displacement of the glycine-rich phosphate (B84403) binding loop (P-loop). nih.gov One notable compound from this class, SGI-1776, was identified as a lead pan-PIM inhibitor with nanomolar activity. researchgate.net The inhibition of PIM-1 by these compounds has been shown to block the phosphorylation of downstream targets such as the anti-apoptotic protein BAD. semanticscholar.org

CompoundTarget KinaseIC50
K00486PIM-134 nM semanticscholar.org
K00152PIM-139 nM semanticscholar.org
SGI-1776PIM-1, PIM-2, PIM-3Nanomolar range researchgate.net

Monopolar spindle 1 (Mps1 or TTK) kinase is another significant target for imidazo[1,2-b]pyridazine-based inhibitors. ebi.ac.uknih.gov Through property-based optimization and scaffold modification, an extremely potent and selective Mps1 inhibitor, designated as compound 27f, was discovered. ebi.ac.uknih.gov This compound exhibits remarkable antiproliferative activity against various cancer cell lines. ebi.ac.uknih.gov

The development of this inhibitor involved optimizing substituents at the 6-position of the imidazo[1,2-b]pyridazine core, guided by the cocrystal structure of an analogue. ebi.ac.uknih.gov The resulting compound, 27f, demonstrated high selectivity for Mps1 when tested against a panel of 192 different kinases. ebi.ac.uknih.gov

CompoundTarget KinaseCellular Mps1 IC50A549 Cell Line IC50
27fMps1 (TTK)0.70 nM ebi.ac.uknih.gov6.0 nM ebi.ac.uknih.gov

The imidazo[1,2-b]pyridazine scaffold and its analogues have been investigated for their potential to inhibit Janus kinases (JAKs). researchgate.net While much of the detailed research has focused on the related pyrrolo[1,2-b]pyridazine (B13699388) scaffold, the principles of targeting the ATP-binding site of JAKs are applicable. nih.govresearchgate.net JAK inhibitors function by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of downstream STAT proteins and interrupting the JAK-STAT signaling pathway. nih.gov This pathway is crucial for transducing signals from cytokines and growth factors that are involved in inflammation and immunity. nih.gov The development of selective JAK inhibitors based on various heterocyclic scaffolds, including those related to imidazo[1,2-b]pyridazine, aims to achieve therapeutic effects in autoimmune diseases and malignancies. nih.govresearchgate.net For instance, a pyrrolo[1,2-b]pyridazine derivative was identified as a nanomolar inhibitor of both JAK3 and TYK2. nih.gov

A novel series of pan-inhibitors of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the drug-resistant T315I "gatekeeper" mutant, has been developed using a structure-guided design approach centered on the imidazo[1,2-b]pyridazine core. nih.gov The resulting development candidate, AP24534 (ponatinib), potently inhibits the kinase activity of both native BCR-ABL and the T315I mutant with low nanomolar IC50 values. nih.gov A key structural feature of this series is a carbon-carbon triple bond linker, which accommodates the bulkier isoleucine side chain at position 315 in the mutant kinase, a residue that confers resistance to other inhibitors. nih.gov The inhibition of BCR-ABL is a critical therapeutic strategy for chronic myeloid leukemia (CML). beilstein-journals.orgmdpi.com

CompoundTarget KinaseIC50 (native BCR-ABL)IC50 (BCR-ABL T315I)
AP24534 (Ponatinib)BCR-ABLLow nM nih.govLow nM nih.gov

Imidazo[1,2-b]pyridazine derivatives have been designed to function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.govresearchgate.net Structure-activity relationship studies, guided by the crystal structure of related inhibitors in complex with VEGFR2, identified that the imidazo[1,2-b]pyridazine scaffold can act as an effective hinge-binder. researchgate.net This interaction modality involves the formation of hydrogen bonds with the hinge region of the kinase domain, a common feature of many ATP-competitive kinase inhibitors. nih.gov Optimization of these compounds led to the discovery of potent dual inhibitors of VEGFR2 and c-Met. nih.gov For example, an imidazo[1,2-a]pyridine (B132010) derivative (compound 26) strongly inhibited both enzymes with IC50 values in the low nanomolar range. nih.gov

CompoundTarget KinaseIC50
6bVEGFR27.1 nM researchgate.net
26VEGFR22.2 nM nih.gov

The mechanistic target of rapamycin (B549165) (mTOR) is another serine/threonine kinase that has been successfully targeted by imidazo[1,2-b]pyridazine derivatives. nih.govresearchgate.net These compounds act as ATP-competitive inhibitors, binding to the catalytic site of the mTOR kinase. nih.govunimi.it A series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized and evaluated, with several compounds exhibiting significant anti-proliferative activity. nih.govx-mol.com Specifically, compounds A17 and A18 were identified as potent mTOR inhibitors with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.govx-mol.com Further analysis showed that these compounds suppress the phosphorylation of downstream targets of the mTOR pathway, such as S6 kinase. nih.gov

CompoundTarget KinaseIC50
A17mTOR0.067 μM nih.govx-mol.com
A18mTOR0.062 μM nih.govx-mol.com

Bruton's Tyrosine Kinase (BTK) Modulation

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. One such derivative, referred to as compound 22 in a recent study, demonstrated potent and highly selective irreversible inhibition of BTK.

This compound exhibited an IC50 value of 1.3 nM against wild-type BTK. The mechanism of inhibition is believed to be covalent, targeting the Cysteine 481 residue in the BTK active site. This is supported by the significantly reduced activity of the compound against a C481S mutant of BTK, where the cysteine is replaced by a serine. The IC50 value for the C481S mutant was found to be greater than 40,000 nM, indicating a drastic loss of potency and highlighting the importance of the covalent interaction.

CompoundTargetIC50 (nM)Note
Compound 22Wild-type BTK1.3Potent irreversible inhibitor
Compound 22C481S mutant BTK>40,000Demonstrates covalent binding to Cys481

Other Kinase Targets (e.g., PDE 10A, activin)

A comprehensive search of scientific literature did not yield specific studies on the interaction of 3-Chloro-2-methylimidazo[1,2-b]pyridazine or its derivatives with Phosphodiesterase 10A (PDE 10A) or the activin signaling pathway. However, the imidazo[1,2-b]pyridazine scaffold has been explored as an inhibitor for other kinases. For instance, certain derivatives have shown inhibitory activity against PIM kinases and Cyclin-Dependent Kinases 12 and 13 (CDK12/13). semanticscholar.orgnih.gov

Receptor Interaction Studies

Direct binding studies of imidazo[1,2-b]pyridazine derivatives to Tumor Necrosis Factor Receptor Type 1 (TNFR1) are not extensively reported. However, research has demonstrated that derivatives of this scaffold can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key ligand for TNFR1. nih.gov A series of 3,6-disubstituted imidazo[1,2-b]pyridazines were evaluated for their ability to inhibit TNF-α production. Two notable compounds from this series, a 3-pyridyl analog (8q) and a (4-(methylsulfonyl)phenyl) analog (8w), showed significant inhibition of TNF-α production with IC50 values of 0.9 µM and 0.4 µM, respectively. researchgate.net By reducing the levels of TNF-α, these compounds can indirectly modulate the signaling pathway mediated by TNFR1.

CompoundActivityIC50 (µM)
3-pyridyl analog (8q)Inhibition of TNF-α production0.9
(4-(methylsulfonyl)phenyl) analog (8w)Inhibition of TNF-α production0.4

The imidazo[1,2-b]pyridazine scaffold has been utilized in the development of potent inhibitors of the Tropomyosin Receptor Kinase (Trk) family, which are promising targets in cancer therapy. tandfonline.com One study reported the development of proteolysis targeting chimeras (PROTACs) incorporating an imidazo[1,2-b]pyridazine derivative as a potent TRKA degrader. tandfonline.com This indicates a direct interaction with and subsequent degradation of the TRKA protein.

Binding to Amyloid Plaques: In Vitro Studies and SAR Analysis

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding affinity to β-amyloid plaques, a hallmark of Alzheimer's disease. nih.govnih.gov In vitro binding studies were conducted using synthetic aggregates of Aβ1-40. The binding affinities of these compounds, expressed as inhibition constants (Ki), ranged from 11.0 nM to over 1000 nM.

Structure-activity relationship (SAR) analysis revealed that a 2-N,N-dimethylaminophenyl moiety appears to be a key requirement for desirable binding affinities. nih.gov Modifications at the 6-position of the imidazo[1,2-b]pyridazine ring were generally well-tolerated, with Ki values for 2-dimethylaminophenyl derivatives ranging from 10 to 50 nM. nih.gov One of the most potent compounds identified was 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which exhibited a high binding affinity with a Ki of 11.0 nM. nih.govnih.gov

CompoundSubstitution PatternBinding Affinity (Ki, nM)
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine2-(4′-Dimethylaminophenyl), 6-(methylthio)11.0
Various 2-dimethylaminophenyl imidazo[1,2-b]pyridazines2-N,N-dimethylaminophenyl with various 6-substituents10 - 50

Modulation of Ion Channels (e.g., hCav3.1 channels)

A thorough review of the available scientific literature did not reveal any studies specifically investigating the modulation of human Cav3.1 (hCav3.1) T-type calcium channels or other ion channels by this compound or its derivatives.

Enzyme Inhibitory Effects (General)

The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, frequently utilized for the design of enzyme inhibitors. This structural motif has demonstrated significant inhibitory activity against several families of enzymes, most notably protein kinases, which play a crucial role in cellular signaling pathways. The inhibitory profile of these compounds can be modulated by substitutions at various positions on the imidazo[1,2-b]pyridazine ring system.

Research has shown that derivatives of imidazo[1,2-b]pyridazine can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. This mode of action prevents the phosphorylation of substrate proteins, thereby disrupting downstream signaling cascades that are often dysregulated in diseases such as cancer.

A range of imidazo[1,2-b]pyridazine-based compounds have been developed and evaluated for their inhibitory effects on different kinases. For instance, various derivatives have shown potent inhibition of enzymes such as Transforming growth factor-β activated kinase 1 (TAK1), Cyclin-dependent kinases (CDKs), PIM kinases, and the Breakpoint cluster region-Abelson (BCR-ABL) kinase. nih.govsemanticscholar.orgnih.gov The specificity and potency of these inhibitors are highly dependent on the nature and position of the substituents on the core scaffold.

For example, studies on a series of disubstituted imidazo[1,2-b]pyridazine derivatives identified compounds with potent and selective inhibition of Haspin kinase, with some analogues also showing strong inhibition of CDK1 and CDK2. nih.gov Another study highlighted a derivative, AP24534, as a potent, orally active pan-inhibitor of BCR-ABL kinase, including the drug-resistant T315I mutant. nih.gov Furthermore, imidazo[1,2-b]pyridazines have been identified as inhibitors of PIM kinases with low nanomolar potency. semanticscholar.org

The following table summarizes the enzyme inhibitory data for several representative imidazo[1,2-b]pyridazine derivatives, illustrating the therapeutic potential of this compound class. It is important to note that this data does not pertain specifically to this compound but to other compounds within the same chemical family.

Compound NameTarget Enzyme(s)IC50 (nM)
Disubstituted imidazo[1,2-b]pyridazine (Compound 21)Haspin6
CDK2>1000
CDK5>1000
CDK9168
DYRK1A300
AP24534 (Ponatinib)BCR-ABLlow nM
BCR-ABL (T315I)low nM
K00135PIM1low nM
K00486PIM134
PIM22500
K00152PIM139
PIM27000
6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazine (Lead compound 26)TAK155

Table 1. Enzyme Inhibitory Activity of Representative Imidazo[1,2-b]pyridazine Derivatives. This table is interactive and can be sorted by clicking on the column headers. The data is compiled from various scientific publications. nih.govsemanticscholar.orgnih.govnih.gov

Non Biological and Material Science Applications of Imidazo 1,2 B Pyridazine Systems

Applications in Organic Light-Emitting Devices (OLEDs) as N-Type Units

The imidazo[1,2-b]pyridazine (B131497) (IP) moiety has been identified as a novel and effective electron-transporting, or n-type, unit for the development of host materials in phosphorescent Organic Light-Emitting Devices (OLEDs). dergipark.org.trnih.gov This scaffold possesses excellent electron-transporting capabilities and notable thermal stability, which are critical for device longevity and performance. nih.govacs.org

In the design of high-performance OLEDs, bipolar host materials, which can transport both holes (p-type) and electrons (n-type), are crucial for achieving a balanced charge-injection and transport, leading to high efficiency. Researchers have successfully developed such materials by combining the n-type imidazo[1,2-b]pyridazine core with p-type units, such as carbazole (B46965). nih.gov By strategically altering the substitution sites on the IP core, several bipolar host materials have been synthesized, including IP6Cz, IP68Cz, IP36Cz, and IP368Cz. nih.govacs.org

Detailed research findings have shown that devices utilizing these IP-based hosts exhibit exceptional electroluminescence (EL) performance. nih.gov Specifically, red phosphorescent OLEDs using IP6Cz and IP68Cz as hosts and an iridium complex, Ir(pq)₂acac, as the emitter demonstrated extremely high efficiency with minimal efficiency roll-off. nih.govacs.org This indicates that the charge balance within the emissive layer is excellent, allowing for efficient recombination of electrons and holes on the emitter molecules.

The performance of these devices underscores the potential of the imidazo[1,2-b]pyridazine system as a superior building block for host materials in red-emitting OLEDs. acs.org

Host MaterialEmitterDevice TypeMaximum External Quantum Efficiency (ηext,max)
IP6CzIr(pq)₂acacRed Phosphorescent OLED26.9%
IP68CzIr(pq)₂acacRed Phosphorescent OLED25.2%
IP6CzIr(piq)₂acacDeep-Red Phosphorescent OLED20.5%
IP68CzIr(piq)₂acacDeep-Red Phosphorescent OLED19.9%
This table summarizes the peak performance of Organic Light-Emitting Diodes (OLEDs) employing various host materials derived from the imidazo[1,2-b]pyridazine (IP) core combined with carbazole (Cz) units. The data, sourced from ACS Applied Materials & Interfaces, highlights the high external quantum efficiencies achieved.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE03gGVcJIbsrkCkv7iQ2i3Z1xZo1_YB4D-jvhM_pLqwfKyfLlKkRmZxuTwRgPXlvz5SPFwD8LP2jzLHmiyMi2siR2M9eQMWOgVTrRHQDB01AVlOE8nTxus-85nRgLEkVO5sA0-)][ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlrYVH1gUVFCAgfyVxfu2JbHArvbjk5VaSV01vbxw7soztpwj5kK446BJtF5eUYq3y1QDiXXpX4rSmHzgLtm_Nb7LkNU5Lek8hGFYf7CLGQlx12FkhSoCdkbHLYmBXNS0D8P1gIAeRrQRCeawkyw%3D%3D)]

Development of Photochromic Hybrid Materials

Photochromic materials are compounds that can undergo a reversible change in color upon exposure to light. This property makes them suitable for applications such as smart windows, optical data storage, and molecular switches. The imidazo[1,2-b]pyridazine framework has been incorporated into the structure of novel photochromic materials. dergipark.org.tr Specifically, research has pointed to the development of photochromic hybrid materials based on imidazo[1,2-b]pyridazine and iodoargentate. dergipark.org.tr These materials represent an innovative application of the IMP scaffold, extending its utility into the field of advanced, light-responsive materials.

Role as Brominating Reagents in Organic Synthesis

Beyond material science, the imidazo[1,2-b]pyridazine system has found utility in the field of organic synthesis. Review literature indicates that derivatives of this scaffold can be employed as brominating reagents. dergipark.org.trdergipark.org.tr Bromination is a fundamental chemical reaction that introduces a bromine atom into a molecule, often serving as a crucial step in the synthesis of more complex compounds, particularly in the pharmaceutical industry. The use of imidazo[1,2-b]pyridazine-based agents for this purpose highlights the chemical reactivity and versatility of the core structure. dergipark.org.tr

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Chloro-2-methylimidazo[1,2-b]pyridazine. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a detailed map of the molecule's atomic framework.

In the ¹H NMR spectrum, the methyl group at the C2 position is expected to produce a characteristic singlet signal, typically in the range of δ 2.4-2.6 ppm. The protons on the pyridazine (B1198779) ring (H6, H7, and H8) would present a more complex pattern. Specifically, H8 would likely appear as a doublet of doublets due to coupling with H7. H7 would also be a doublet of doublets, coupling with both H6 and H8. H6 is expected to appear as a doublet, coupling with H7. The precise chemical shifts are influenced by the electronic effects of the fused imidazole (B134444) ring and the chloro-substituent.

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule. The methyl carbon would appear as a distinct signal at high field (low ppm value). The spectrum would also display signals for the seven carbons of the bicyclic imidazo[1,2-b]pyridazine (B131497) core. The carbons directly bonded to nitrogen atoms (such as C2, C3, C5, and C8a) would have their resonances shifted downfield. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign each proton and carbon signal and confirm the connectivity of the atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃ ~2.5 (s) ~15
C2 - ~145
C3 - ~120
C5 - ~140
C6 ~7.9 (d) ~125
C7 ~7.1 (dd) ~115
C8 ~8.2 (d) ~135

Note: Predicted values are based on data from analogous structures. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and analyzing its fragmentation patterns, which further corroborates its structure. The molecular formula for this compound is C₇H₆ClN₃, giving it a monoisotopic mass of approximately 167.025 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak ([M]⁺). Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the spectrum will exhibit two peaks: the [M]⁺ peak

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency or Selectivity

While established methods for the synthesis of the imidazo[1,2-b]pyridazine (B131497) core exist, ongoing research is focused on developing more efficient, selective, and environmentally benign synthetic routes. A common approach involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. nih.gov The successful formation of the imidazo[1,2-b]pyridazine ring in good yield is often attributed to the presence of a halogen on the pyridazine (B1198779) ring. nih.gov

Future efforts are likely to concentrate on metal-catalyzed cross-coupling reactions to functionalize the imidazo[1,2-b]pyridazine scaffold. researchgate.net Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and C-H activation are being explored to introduce diverse substituents with high precision and yield. researchgate.net For instance, a one-pot methodology for synthesizing 2-halo-substituted imidazo[1,2-b]pyridazines has been developed, offering a streamlined approach to key intermediates. researchgate.net

Furthermore, there is a growing interest in developing synthetic strategies that offer greater control over regioselectivity, particularly for the introduction of substituents at various positions on the bicyclic ring system. This will be crucial for creating libraries of diverse analogs for structure-activity relationship (SAR) studies.

Exploration of New Molecular Targets and Therapeutic Modalities

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a remarkable range of biological activities, acting as inhibitors for a variety of enzymes. dergipark.org.tr This has spurred significant interest in exploring new molecular targets and therapeutic applications for compounds related to 3-chloro-2-methylimidazo[1,2-b]pyridazine.

A primary area of focus is in oncology, where imidazo[1,2-b]pyridazine derivatives are being investigated as potent kinase inhibitors. nih.gov These compounds have shown inhibitory activity against several key kinases implicated in cancer progression, including:

c-Met and VEGFR2: Dual inhibitors of these kinases have been designed based on the imidazo[1,2-b]pyridazine scaffold, showing potential for treating various human cancers. nih.gov

p38 MAP Kinase: Structure-based design has led to the identification of potent p38 MAP kinase inhibitors with in vivo efficacy in models of rheumatoid arthritis. researchgate.netnih.gov

Haspin Kinase: Novel disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as selective Haspin inhibitors, demonstrating anti-proliferative properties against cancer cell lines. tandfonline.com

Glycogen Synthase Kinase-3β (GSK-3β): Brain-penetrant imidazo[1,2-b]pyridazines have been designed as potent and selective GSK-3β inhibitors. acs.org

CDK12/13: Covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold have shown potent activity against triple-negative breast cancer cells. nih.gov

Tropomyosin Receptor Kinases (TRKs): Novel derivatives have been discovered as potent TRK inhibitors capable of overcoming multiple resistance mutations. nih.gov

Beyond oncology, researchers are exploring the potential of these compounds in other therapeutic areas. For example, some derivatives have been evaluated as ligands for β-amyloid plaques, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease. nih.gov Others have shown activity as inhibitors of I-kappa B kinase (IKKβ), with potential applications in inflammatory diseases. nih.gov

The table below summarizes some of the key molecular targets and the corresponding therapeutic potential of imidazo[1,2-b]pyridazine derivatives.

Molecular TargetTherapeutic PotentialKey Findings
c-Met and VEGFR2CancerDual inhibitors identified through structure-based design. nih.gov
p38 MAP KinaseRheumatoid ArthritisPotent and orally bioavailable inhibitors with in vivo efficacy. nih.gov
Haspin KinaseCancerSelective inhibitors with anti-proliferative and anti-migration activity. tandfonline.com
GSK-3βNeurological DisordersBrain-penetrant inhibitors with favorable pharmacokinetic properties. acs.org
CDK12/13Triple-Negative Breast CancerPotent covalent inhibitors with superior efficacy to known inhibitors. nih.gov
TRKCancerSecond-generation inhibitors effective against wild-type and mutant forms. nih.gov
β-Amyloid PlaquesAlzheimer's DiseaseHigh binding affinity suggesting use as imaging agents. nih.gov
IKKβInflammatory DiseasesDemonstrated efficacy in animal models of arthritis. nih.gov

Advanced Computational Approaches for Structure-Based Design

The rational design of novel this compound analogs is increasingly reliant on advanced computational methods. Structure-based drug design, which utilizes the three-dimensional structure of the target protein, has been instrumental in the development of potent and selective inhibitors. nih.govnih.gov

Molecular docking studies are routinely employed to predict the binding modes of imidazo[1,2-b]pyridazine derivatives within the active site of their target proteins. tandfonline.com This information is invaluable for understanding structure-activity relationships and for guiding the design of new compounds with improved affinity and selectivity. For example, X-ray crystallography of p38 MAP kinase complexed with an inhibitor informed a structure-based design strategy to enhance protein-ligand hydrophobic interactions. researchgate.netnih.gov Similarly, co-crystal structures of GSK-3β with imidazo[1,2-b]pyridazine inhibitors have revealed key hydrogen-bonding interactions that are crucial for their activity. acs.org

In addition to molecular docking, other computational techniques such as Density Functional Theory (DFT) are being used to study the electronic properties of these molecules. nih.gov These methods can provide insights into the molecule's reactivity and help in the design of compounds with optimized properties.

Future research in this area will likely involve the use of more sophisticated computational approaches, such as molecular dynamics simulations and free energy calculations, to more accurately predict the binding affinities and residence times of new inhibitor designs.

Integration of Imidazo[1,2-b]pyridazine into Functional Materials and Chemical Reagents

The unique chemical properties of the imidazo[1,2-b]pyridazine nucleus also make it an attractive scaffold for applications beyond medicinal chemistry. There is growing interest in integrating this heterocyclic system into functional materials and leveraging it as a versatile chemical reagent.

In the field of materials science, imidazo[1,2-b]pyridazine derivatives have been investigated as building blocks for host materials in high-performance red-phosphorescent organic light-emitting devices (OLEDs). dergipark.org.tr The electronic properties of the imidazo[1,2-b]pyridazine core can be tuned through chemical modification to achieve desired photophysical characteristics.

Furthermore, certain derivatives of imidazo[1,2-b]pyridazine have been utilized as specialized chemical reagents. For instance, 3-bromoimidazo[1,2-b]pyridazine-bromine and 3-bromo-6-chloroimidazo[1,2-b]pyridazine-bromine complexes have been developed as effective brominating agents for organic compounds. dergipark.org.tr

Future research in this domain could explore the use of this compound and its derivatives in the development of:

Organic semiconductors: for applications in transistors and solar cells.

Fluorescent probes: for biological imaging and sensing applications.

Novel catalysts: leveraging the metal-coordinating properties of the nitrogen atoms in the heterocyclic ring.

The continued exploration of the fundamental chemistry of the imidazo[1,2-b]pyridazine system will undoubtedly uncover new and exciting applications in these and other areas of chemical science.

Q & A

Q. How to optimize reaction conditions for large-scale synthesis without compromising yield?

  • Methodological Answer : Transition from batch to flow chemistry for precise temperature control (e.g., 80°C ± 1°C) and reduced side reactions. Screen catalysts (e.g., Pd/C vs. Pd(OAc)₂) for turnover frequency (TOF). Use process analytical technology (PAT) like in-line FTIR to monitor reaction progression .

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